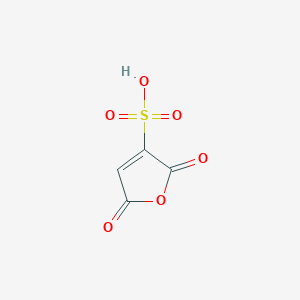

Sulfomaleic anhydride

Description

Sulfomaleic anhydride (SMA) is a chemically modified derivative of maleic anhydride (MA), where a sulfonic acid group (–SO₃H) is introduced into the maleic anhydride structure. This modification enhances its electrophilicity and reactivity, making it a versatile intermediate in organic synthesis and polymer chemistry . SMA is synthesized by reacting maleic anhydride with sulfur trioxide (SO₃) under controlled conditions (80–125°C), followed by purification to remove excess SO₃ . Its unique structure combines the electron-deficient double bond of maleic anhydride with the polar sulfonic group, enabling applications in ene reactions, cycloadditions, and functionalization of polyolefins .

Its esters, such as methyl or ethyl sulfomaleate, demonstrate enhanced oleophilicity, facilitating reactions with hydrocarbon polymers .

Properties

CAS No. |

40336-85-4 |

|---|---|

Molecular Formula |

C4H2O6S |

Molecular Weight |

178.12 g/mol |

IUPAC Name |

2,5-dioxofuran-3-sulfonic acid |

InChI |

InChI=1S/C4H2O6S/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H,7,8,9) |

InChI Key |

VTNBTUFKJGHHSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)OC1=O)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Maleic Anhydride (MA)

- Structure and Reactivity: MA lacks the sulfonic group of SMA, making it less electrophilic. MA’s reactivity is primarily driven by its electron-deficient double bond, enabling Diels-Alder reactions and copolymerization with vinyl monomers .

- Industrial Applications: MA is widely used in producing polypropylene-grafted polymers, unsaturated polyesters, and pharmaceuticals. Mitsubishi Chemical’s MA production technology emphasizes high-purity MA for 1,4-butanediol and γ-butyrolactone synthesis .

- Key Differences: Property SMA MA Reactivity in Ene Reactions Higher due to sulfonic group Moderate Solubility Polar solvents Broad (polar/nonpolar) Thermal Stability Decomposes upon heating Stable up to 200°C Applications Polyolefin functionalization Grafting, resins, plastics

Phthalic Anhydride

- Structure and Reactivity : Phthalic anhydride features two adjacent carbonyl groups on a benzene ring, offering rigidity and thermal stability. Unlike SMA, it is aromatic and less reactive toward ene reactions but excels in polyester and epoxy resin synthesis .

- Industrial Applications : Used in plasticizers (e.g., PVC), dyes, and high-temperature polymers. Its derivatives, like 3-fluorophthalic anhydride, enhance thermal stability in coatings .

- Key Differences: Property SMA Phthalic Anhydride Aromaticity Non-aromatic Aromatic Reactivity with Nucleophiles High (sulfonic group) Moderate (esterification) Thermal Decomposition Lower stability Stable up to 300°C

Acetic Anhydride

- Structure and Reactivity : A simple acylating agent with two acetyl groups. Unlike SMA, it lacks conjugated double bonds, limiting its use in cycloadditions but excelling in acetylation reactions (e.g., cellulose acetate) .

- Key Differences: Property SMA Acetic Anhydride Electrophilicity High (ene/dienophile) Moderate (acylations) Polymer Applications Functionalization Plastic production

3-Fluorophthalic Anhydride

- Structure and Reactivity : Fluorination at the 3-position enhances electron-withdrawing effects, improving thermal and chemical resistance in polymers. Unlike SMA, it is used in high-frequency circuit boards and aerospace materials .

- Key Differences: Property SMA 3-Fluorophthalic Anhydride Fluorine Substitution None Fluorine at 3-position Applications Soldering fluxes, polymers Electronics, coatings

Research Findings and Data Tables

Monomer Reactivity Ratios (r₁ and r₂)

From copolymerization studies of SMA analogs (e.g., PEMA with MA, EA, BA, ST):

| Monomer Pair | r₁ | r₂ | r₁r₂ | Implication |

|---|---|---|---|---|

| PEMA-MA | 0.15 | 0.15 | 0.15 | Random monomer distribution |

| PEMA-EA | 2.5 | 1.0 | 2.5 | Low alternation, homo-polymerization |

| PEMA-BA | 1.5 | 1.0 | 1.5 | Similar to PEMA-EA |

| PEMA-ST | 1.32 | 1.0 | 1.32 | Minor alternation tendency |

Data derived from Fineman-Ross and Kelen-Tudos methods

Q and e Values

- SMA analogs (e.g., PEMA) exhibit Q = 1.4 and e = 0.51, comparable to methyl methacrylate (Q = 0.74, e = 0.40), indicating moderate resonance stabilization and polarity .

Antimicrobial Activity

- SMA-derived copolymers (e.g., PEMA-ST) show inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 500 µg/mL, comparable to tetracycline (20–25 mm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.